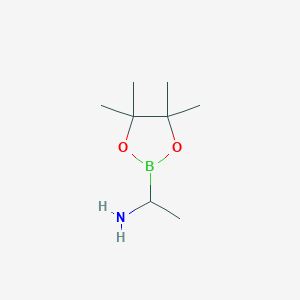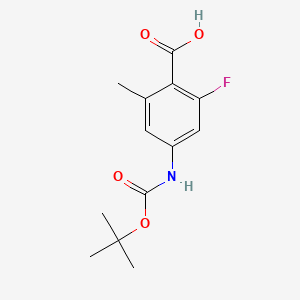![molecular formula C15H20BrNO2 B13505097 tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclobutyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate typically involves the reaction of 3-(2-bromophenyl)cyclobutanamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity and protein interactions. It is also used in the development of new biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also used as a stabilizer and additive in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(3-bromophenyl)-N-butylcarbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Comparison: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H20BrNO2 |
|---|---|
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-11-8-10(9-11)12-6-4-5-7-13(12)16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZYRJBHWIJNQACV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



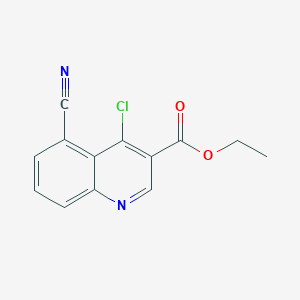

![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
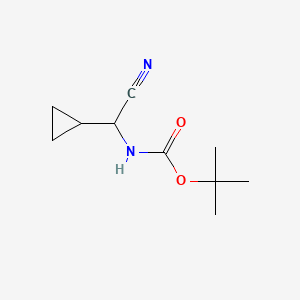
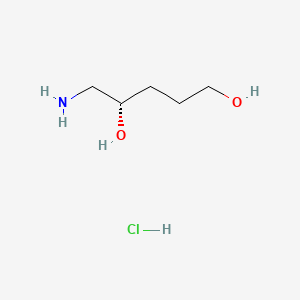
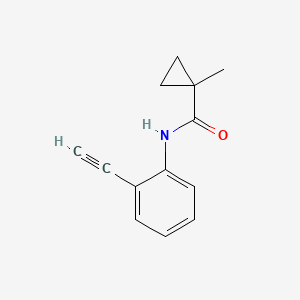
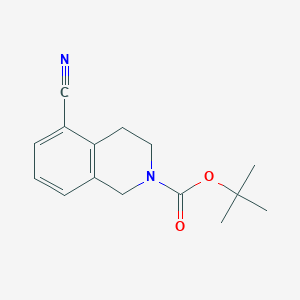
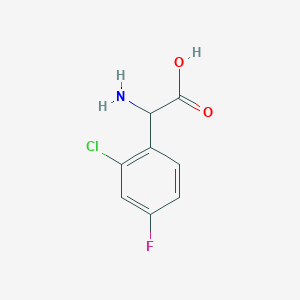
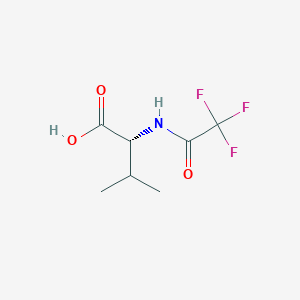
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
